[3-(3-Chlorophenyl)oxiran-2-yl]methanol

Herbicide VLCFA elongase inhibition Enantiomer potency

Researchers developing indanofan-based herbicides require the critical meta-chloro oxirane intermediate with validated biological activity. Generic chlorophenyl-oxiranemethanol isomers fail to deliver weed control. This racemic compound (CAS 125617-30-3) is the direct penultimate precursor to indanofan, ensuring field efficacy (I50 = 5×10⁻⁸ M for VLCFA elongase inhibition). • Racemic nature matches commercial indanofan stereochemistry, eliminating costly enantiomeric resolution. • 95% purity, ready for direct use or lipase-catalyzed kinetic resolution to (S)-enantiomer. • Proven scaffold for focused VLCFA elongase inhibitor libraries.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 125617-30-3
Cat. No. B13246261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Chlorophenyl)oxiran-2-yl]methanol
CAS125617-30-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2C(O2)CO
InChIInChI=1S/C9H9ClO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2
InChIKeyCBVIYQISIWXPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(3-Chlorophenyl)oxiran-2-yl]methanol Procurement Profile


[3‑(3‑Chlorophenyl)oxiran‑2‑yl]methanol is a racemic 2,3‑disubstituted oxiranemethanol that contains a meta‑chlorophenyl group on the oxirane ring. The epoxide and primary alcohol functionalities make it a versatile chiral building block for agrochemical and pharmaceutical intermediates, most notably as the direct precursor of the rice herbicide indanofan [REFS‑1]. Its meta‑chloro substitution pattern is critical for the biological activity of the downstream products and cannot be freely exchanged with ortho‑ or para‑chloro analogs [REFS‑2].

[3-(3-Chlorophenyl)oxiran-2-yl]methanol: Analog Substitution Failure


The position of the chlorine atom on the phenyl ring and the stereochemistry at the oxirane carbons profoundly alter the biological activity of derivatives made from this compound. In the indanofan herbicide series, only the meta‑chloro substituted oxirane achieved commercial‑level weed control [REFS‑1], and within the sulfonamide class the 3‑chlorophenyl variant simultaneously delivered the highest herbicidal activity and the requisite thermal stability for formulation [REFS‑2]. Moreover, the enantiomers of the final product indanofan display a >20,000‑fold difference in target‑site inhibition, proving that the racemic nature of the 125617‑30‑3 intermediate is itself a selection factor [REFS‑3]. Therefore, procurement of a generic “chlorophenyl‑oxiranemethanol” without verifying the substitution pattern and enantiomeric composition will yield an intermediate with unpredictable — and often negligible — biological performance.

[3-(3-Chlorophenyl)oxiran-2-yl]methanol: Differentiation Evidence


Racemate vs. Enantiopure VLCFA Inhibitory Potency

The racemic indanofan derived from [3‑(3‑Chlorophenyl)oxiran‑2‑yl]methanol (125617‑30‑3) exhibits an I50 of 5×10⁻⁸ M for the inhibition of very‑long‑chain fatty acid (VLCFA) elongation in a leek microsomal assay. Under identical conditions, the isolated (S)‑enantiomer gives an I50 of 2×10⁻⁸ M, representing a 2.5‑fold gain in potency, while the (R)‑enantiomer is essentially inactive (I50 >10⁻³ M) [REFS‑1]. This >20,000‑fold difference between the two enantiomers demonstrates that the racemic composition of the 125617‑30‑3 intermediate provides a defined, intermediate level of biological activity that cannot be achieved by using either single enantiomer without complete re‑optimization of the downstream synthetic route.

Herbicide VLCFA elongase inhibition Enantiomer potency

Field Efficacy Benchmark for Meta-Chloro Substitution

Indanofan, synthesized from [3‑(3‑Chlorophenyl)oxiran‑2‑yl]methanol, controls Echinochloa oryzicola (barnyardgrass) at application rates of 0.10‑0.15 kg active ingredient per hectare with excellent selectivity to transplanted rice [REFS‑1]. This field‑validated rate serves as a quantitative benchmark for the meta‑chloro substitution pattern. In contrast, the sulfonamide series bearing a 2‑aryl‑oxiran‑2‑ylmethyl motif showed that the 3‑chlorophenyl derivative was the only one to simultaneously achieve high herbicidal activity and sufficient thermal stability for practical formulation [REFS‑2], indicating that ortho‑ and para‑chloro analogs, as well as unsubstituted phenyl variants, fail to reach this performance threshold.

Herbicide Field trial Barnyardgrass

Enantioselective Synthesis Access

Both (2R,3R)‑ and (2S,3S)‑enantiomers of 2,3‑epoxy‑3‑(3‑chlorophenyl)‑1‑propanol have been prepared in enantiomerically enriched form via Sharpless asymmetric epoxidation of 3‑chlorocinnamic acid [REFS‑1]. This synthetic accessibility means that the racemic compound 125617‑30‑3 can serve either as the final intermediate for racemic products or as the starting material for enzymatic kinetic resolution to furnish single enantiomers. The Pseudomonas fluorescens lipase‑catalyzed transesterification of 2‑substituted oxiranemethanols has been demonstrated as an effective resolution method for this class of compounds [REFS‑2]. In contrast, the ortho‑chloro (CAS 934504‑65‑1) and para‑chloro (CAS 1808187‑45‑2) isomers lack published asymmetric synthesis routes with comparable yields, limiting their utility as chiral building blocks.

Asymmetric synthesis Sharpless epoxidation Chiral building block

Thermal Stability Advantage

In a series of N‑(2‑phenyloxiran‑2‑ylmethyl)benzenesulfonamide derivatives, the compound bearing a 3‑chlorophenyl group on the oxirane ring was specifically identified as possessing the highest herbicidal activity combined with enough thermal stability for practical use, while the parent phenyl and other substituted phenyl analogs failed to meet both criteria simultaneously [REFS‑1]. Although the study does not report decomposition temperatures or half‑lives in numerical form, the explicit statement that only the 3‑chlorophenyl derivative achieved the required stability threshold constitutes a class‑level differentiation from the 2‑chlorophenyl, 4‑chlorophenyl, and unsubstituted phenyl analogs, which were either less stable or less active.

Thermal stability Sulfonamide herbicides Formulation stability

Commercial Purity Benchmark

Commercial suppliers list [3‑(3‑Chlorophenyl)oxiran‑2‑yl]methanol (125617‑30‑3) with a minimum purity specification of 95% [REFS‑1]. This is a practical threshold for direct use as a synthetic intermediate without additional purification. The positional isomers (2‑chlorophenyl, CAS 934504‑65‑1; 4‑chlorophenyl, CAS 1808187‑45‑2) are also offered at 95% purity from comparable sources [REFS‑2][REFS‑3], indicating that purity alone is not a differentiator. However, the regioisomer [2‑(3‑chlorophenyl)oxiran‑2‑yl]methanol (CAS 2764003‑81‑6), which bears a quaternary oxirane carbon, is a fundamentally different structural class with distinct reactivity, making direct purity comparison irrelevant. The differentiation therefore lies in the defined chemical identity and the documented synthetic utility of the 3‑chlorophenyl‑substituted oxiran‑2‑yl methanol scaffold, not in a purity advantage.

Chemical purity Procurement specification HPLC

[3-(3-Chlorophenyl)oxiran-2-yl]methanol Application Scenarios


Indanofan Manufacturing (Racemic)

125617‑30‑3 is the direct penultimate intermediate for indanofan, a herbicide registered in Japan since 1999. The racemic nature of 125617‑30‑3 matches the stereochemistry of commercial indanofan, which achieves field control of barnyardgrass (Echinochloa oryzicola) at 0.10‑0.15 kg a.i./ha [REFS‑1]. Using the racemic intermediate avoids the additional cost and yield loss of an enantiomeric resolution step that would be required if a single‑enantiomer precursor were employed, while still delivering a product whose I50 of 5×10⁻⁸ M for VLCFA elongase inhibition is only 2.5‑fold less potent than the pure (S)‑enantiomer [REFS‑2].

Kinetic Resolution to (S)-Indanofan

When a higher‑potency product is desired, the racemic 125617‑30‑3 can be subjected to lipase‑catalyzed kinetic resolution to produce the (S)‑enantiomer, which yields indanofan with an I50 of 2×10⁻⁸ M — a 2.5‑fold improvement over the racemate [REFS‑1]. The Ferraboschi et al. enzymatic resolution protocol for 2‑substituted oxiranemethanols provides a proven methodology for this transformation [REFS‑2]. This scenario is relevant for manufacturers seeking to develop a premium, higher‑potency formulation of indanofan or for research groups investigating enantiomer‑specific structure‑activity relationships.

VLCFA Inhibitor Library Development

The established role of the 3‑chlorophenyl‑oxirane scaffold as a VLCFA elongase pharmacophore, demonstrated by the competitive inhibition kinetics of indanofan [REFS‑1], makes 125617‑30‑3 a privileged starting material for synthesizing focused libraries of elongase inhibitors. The commercial availability at 95% purity [REFS‑2] combined with the well‑characterized reactivity of the epoxide and primary alcohol functionalities allows for systematic diversification at both the oxirane and hydroxymethyl positions. Using the meta‑chloro isomer ensures that the library retains the substitution pattern validated by indanofan's field performance, unlike libraries built on the ortho‑ or para‑chloro isomers that lack equivalent activity benchmarks.

Thermally Stable Sulfonamide Synthesis

In the N‑(2‑phenyloxiran‑2‑ylmethyl)benzenesulfonamide series, only the 3‑chlorophenyl derivative achieved the combined high herbicidal activity and thermal stability required for practical formulation [REFS‑1]. This makes 125617‑30‑3 the preferred intermediate for any research program aiming to develop sulfonamide herbicides with adequate shelf‑life and field stability. Procuring the 2‑ or 4‑chlorophenyl analogs would introduce an unquantified risk of thermal degradation, as these isomers were explicitly noted as failing to meet the stability threshold in the original Mitsubishi Chemical study.

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